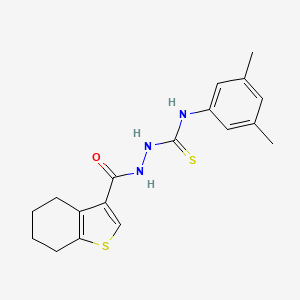![molecular formula C22H28F2N2O2 B6061338 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6061338.png)
2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in the field of medicinal chemistry due to its unique pharmacological properties.
作用机制
The mechanism of action of 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves its interaction with the serotonin 5-HT1A receptor and the dopamine D2 receptor. It acts as a partial agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior. At the dopamine D2 receptor, it acts as a weak antagonist, which may contribute to its potential antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the prefrontal cortex, which may contribute to its potential antidepressant and antipsychotic effects. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
实验室实验的优点和局限性
One of the advantages of using 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its high affinity and selectivity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations is its moderate affinity for the dopamine D2 receptor, which may make it less suitable for studying the specific effects of this receptor.
未来方向
There are several future directions for the study of 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol. One direction is to investigate its potential as a therapeutic agent in the treatment of anxiety, depression, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, future studies could focus on the development of more selective and potent derivatives of this compound.
合成方法
The synthesis of 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves a multi-step process that includes the reaction of 2-chloro-1-(4-methylbenzyl)piperazine with 4-(2-hydroxyethoxy)benzaldehyde in the presence of a base, followed by the reaction with difluoromethoxybenzyl chloride. The final product is obtained by reduction of the resulting intermediate with lithium aluminum hydride.
科学研究应用
2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential application as a therapeutic agent in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been shown to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, cognition, and behavior. Additionally, it has been found to possess moderate affinity for the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia.
属性
IUPAC Name |
2-[4-[[2-(difluoromethoxy)phenyl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2N2O2/c1-17-6-8-18(9-7-17)14-26-12-11-25(16-20(26)10-13-27)15-19-4-2-3-5-21(19)28-22(23)24/h2-9,20,22,27H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTCIHPCRPMEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)
![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)
![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)
![3-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6061274.png)


![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6061294.png)
![1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6061298.png)
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6061304.png)
![(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6061307.png)
![6-tert-butyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6061322.png)

![2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6061335.png)